molecular formula C21H18N2O5 B2647453 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid CAS No. 2309457-04-1

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B2647453
CAS No.: 2309457-04-1
M. Wt: 378.384
InChI Key: JRNYBFZXOWUWEY-UHFFFAOYSA-N
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Description

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the oxazole ring adds to its chemical versatility, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Oxazole Formation: The oxazole ring is formed through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a dehydrating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the Fmoc group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected or modified oxazole rings.

Scientific Research Applications

5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The oxazole ring can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

What sets 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid apart from similar compounds is the presence of the oxazole ring, which adds to its chemical reactivity and versatility. This makes it particularly useful in complex synthetic pathways and applications where multiple functional groups are required.

Properties

IUPAC Name

5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-20(25)19-11-13(28-23-19)9-10-22-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,18H,9-10,12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNYBFZXOWUWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=NO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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